

Hpk1-IN-8 specific activity troubleshooting

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Compound of Interest

Compound Name: *Hpk1-IN-8*
Cat. No.: *B10831936*

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Hpk1-IN-8 Technical Support Center

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with **Hpk1-IN-8**, an allosteric inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1).

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of **Hpk1-IN-8**?

A1: **Hpk1-IN-8** is an allosteric inhibitor of HPK1.[1][2] Unlike ATP-competitive inhibitors that bind to the highly conserved ATP-binding pocket, allosteric inhibitors bind to a different site on the kinase. This binding induces a conformational change that locks the kinase in an inactive state, preventing it from phosphorylating its substrates.[3][4]

Q2: What is the primary downstream target of HPK1 for assessing inhibitor activity in a cellular context?

A2: The primary and most direct downstream substrate of HPK1 for assessing its activity in cells is the SH2 domain-containing leukocyte protein of 76 kDa (SLP-76). HPK1 specifically phosphorylates SLP-76 at the Serine 376 residue (pSLP-76 Ser376).[5][6][7] Therefore, a

reduction in the levels of pSLP-76 (Ser376) upon treatment with an inhibitor is a reliable indicator of HPK1 inhibition in a cellular setting.

Q3: What is the expected effect of **Hpk1-IN-8** on T-cell activation?

A3: HPK1 is a negative regulator of T-cell receptor (TCR) signaling.[1][5] By inhibiting HPK1, **Hpk1-IN-8** is expected to enhance T-cell activation. This can be observed through increased proliferation of T-cells and elevated production of cytokines, such as Interleukin-2 (IL-2), upon TCR stimulation.[8]

Q4: In which solvent should I dissolve **Hpk1-IN-8**?

A4: **Hpk1-IN-8** is soluble in dimethyl sulfoxide (DMSO).[2] For in vitro experiments, it is recommended to prepare a concentrated stock solution in high-quality, anhydrous DMSO and then dilute it to the final working concentration in the appropriate assay buffer.

Quantitative Data

While a specific IC50 value for **Hpk1-IN-8** is not publicly available in the reviewed literature, the following table provides IC50 values for other known HPK1 inhibitors to offer a comparative context for potency.

Inhibitor	IC50 (nM) - Biochemical Assay	IC50 (nM) - Cellular Assay (pSLP-76)	Notes
Compound from Toure, M. et al. (2023)	0.2	3	Potent inhibitor with good cellular activity. [1]
RVU-293	Sub-nanomolar	Not specified	ATP-competitive inhibitor.[8]
Compound K (BMS)	2.6	Not specified	Potent and selective inhibitor.[9]
GENE-1858	Not specified	Potent inhibitor	Used as a reference compound in cellular assays.[10]
Sutent	15	Not specified	Multi-kinase inhibitor with activity against HPK1.[1]
ISR-05	24,200	Not specified	Identified through virtual screening.[11]
ISR-03	43,900	Not specified	Identified through virtual screening.[11]

Experimental Protocols

Biochemical Kinase Assay (ADP-Glo™ Format)

This protocol provides a general framework for assessing the inhibitory activity of **Hpk1-IN-8** against recombinant HPK1 enzyme.

Materials:

- Recombinant human HPK1 enzyme
- Myelin Basic Protein (MBP) as a substrate
- ATP

- **Hpk1-IN-8**
- Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
- ADP-Glo™ Kinase Assay Kit (Promega)
- 384-well plates

Procedure:

- Prepare serial dilutions of **Hpk1-IN-8** in DMSO, and then dilute further in kinase buffer.
- In a 384-well plate, add 1 µL of the diluted **Hpk1-IN-8** or DMSO (for control).
- Add 2 µL of a solution containing the HPK1 enzyme in kinase buffer.
- Add 2 µL of a solution containing the MBP substrate and ATP in kinase buffer.
- Incubate the plate at room temperature for 60 minutes.
- Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
- Incubate at room temperature for 40 minutes.
- Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
- Incubate at room temperature for 30 minutes.
- Read the luminescence on a plate reader.
- Calculate the percent inhibition for each **Hpk1-IN-8** concentration relative to the DMSO control and determine the IC₅₀ value.[\[12\]](#)

Cellular Assay for HPK1 Activity (pSLP-76 Measurement)

This protocol describes a method to measure the inhibition of HPK1 in a cellular context by quantifying the phosphorylation of its substrate, SLP-76.

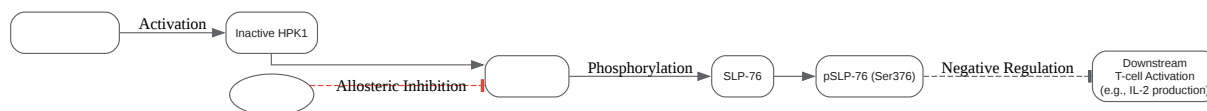
Materials:

- Jurkat T-cells
- RPMI-1640 medium supplemented with 10% FBS
- **Hpk1-IN-8**
- Anti-CD3/anti-CD28 antibodies or beads for T-cell stimulation
- Lysis buffer
- Phospho-SLP-76 (Ser376) specific antibody
- Total SLP-76 antibody
- Appropriate secondary antibodies for detection (e.g., ELISA or Western Blot)

Procedure:

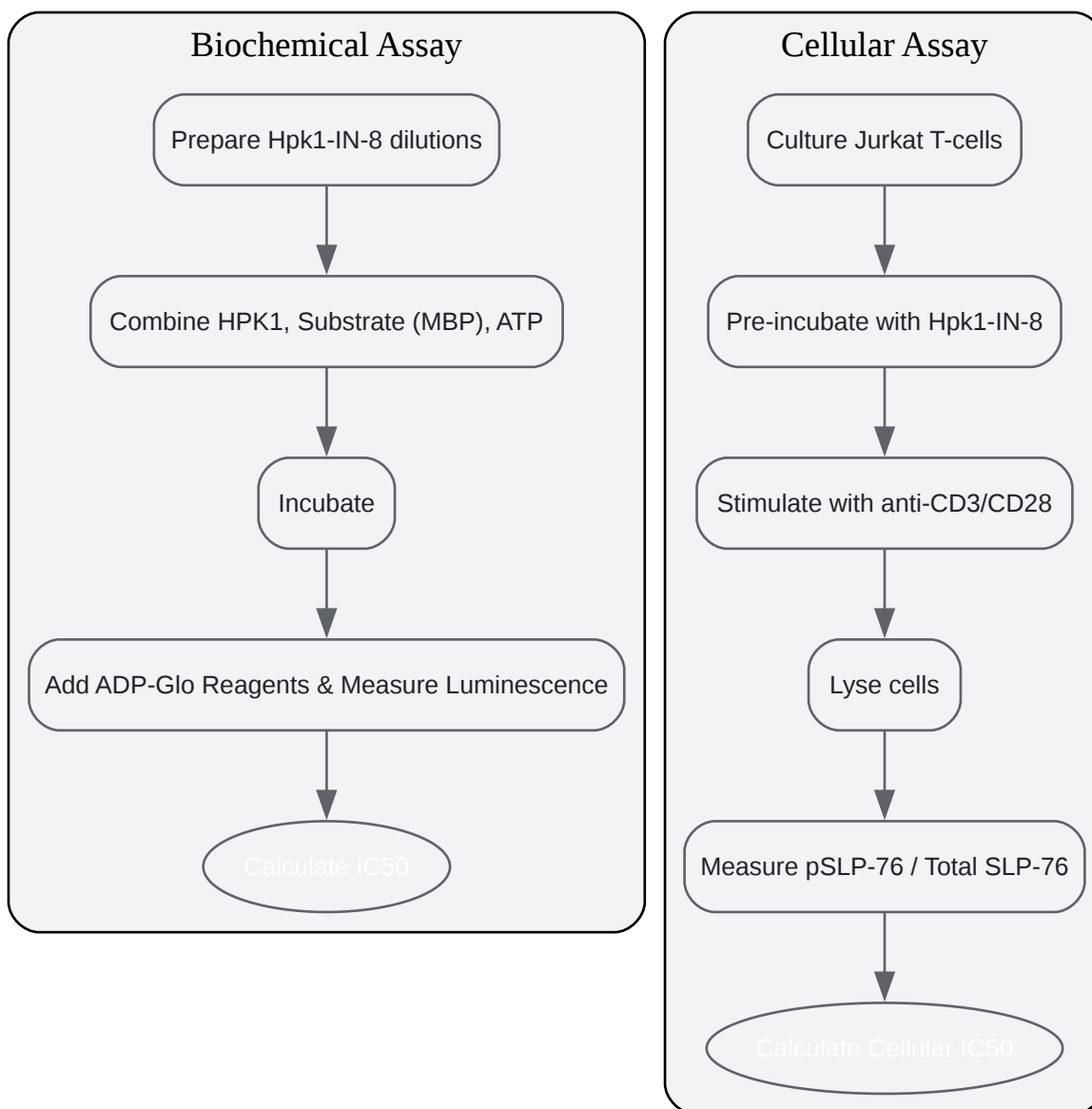
- Culture Jurkat T-cells in RPMI-1640 medium.
- Pre-incubate the cells with various concentrations of **Hpk1-IN-8** or DMSO (vehicle control) for a specified time (e.g., 1-2 hours).
- Stimulate the T-cells with anti-CD3/anti-CD28 antibodies or beads for a short period (e.g., 15-30 minutes) to activate the TCR signaling pathway and HPK1.
- Lyse the cells and collect the protein lysates.
- Quantify the levels of phosphorylated SLP-76 (Ser376) and total SLP-76 using a suitable method such as ELISA or Western Blotting.
- Normalize the pSLP-76 signal to the total SLP-76 signal.
- Determine the percent inhibition of SLP-76 phosphorylation at each **Hpk1-IN-8** concentration compared to the stimulated DMSO control and calculate the cellular IC50 value.[\[10\]](#)[\[13\]](#)

Visualizations



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Caption: HPK1 Signaling Pathway and Inhibition by **Hpk1-IN-8**.



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